Fipronil amide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F6N4O2S/c13-4-1-3(11(15,16)17)2-5(14)7(4)24-9(21)8(6(23-24)10(22)25)27(26)12(18,19)20/h1-2H,21H2,(H2,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPWTDFHAFPGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C(=O)N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873419 | |

| Record name | Fipronil amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205650-69-7 | |

| Record name | Fipronil amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205650-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIPRONIL AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Q2U34I2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fipronil amide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil amide is a significant metabolite of the broad-spectrum phenylpyrazole insecticide, fipronil. As a primary degradation product formed through the hydrolysis of fipronil, its presence in environmental and biological systems is of considerable interest to researchers in toxicology, environmental science, and drug development.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of this compound, with a focus on its interaction with the GABAergic system.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, fipronil, with the key difference being the hydrolysis of the cyano group at the C3 position of the pyrazole ring to a carboxamide group.

Chemical Structure:

-

IUPAC Name: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide[4]

-

CAS Number: 205650-69-7[5]

-

Molecular Weight: 455.16 g/mol [5]

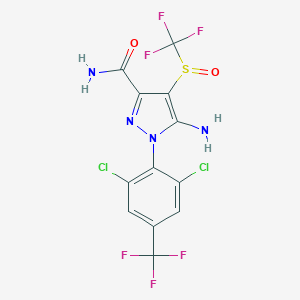

The chemical structure of this compound is depicted in the following diagram:

References

- 1. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H6Cl2F6N4O2S | CID 9933690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fipronil Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil is a broad-spectrum phenylpyrazole insecticide widely utilized in agriculture and veterinary medicine. Its mechanism of action involves the disruption of the insect's central nervous system by blocking γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride (GluCl) channels.[1] This blockage prevents the influx of chloride ions, leading to neuronal hyperexcitation and the eventual death of the insect.[2][3] In the environment and through metabolic processes, fipronil degrades into several byproducts, including fipronil sulfide, fipronil sulfone, fipronil desulfinyl, and fipronil amide.[4][5]

This compound (CAS No. 205650-69-7) is formed through the hydrolysis of the nitrile group of the parent fipronil molecule.[5][6] Unlike fipronil and its other major metabolites, this compound is considered to be inactive at the GABA receptor site.[7] Understanding the synthesis and characterization of this compound is crucial for comprehensive toxicological assessments, environmental monitoring, and the development of reference standards for analytical testing. This guide provides a detailed overview of the synthesis, characterization, and relevant biological context of this compound.

Synthesis of this compound

Experimental Protocol: Acid-Catalyzed Hydrolysis of Fipronil

Objective: To convert the nitrile functional group of fipronil to a carboxamide to yield this compound.

Materials:

-

Fipronil (starting material)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve fipronil in a suitable solvent such as glacial acetic acid.

-

Slowly add concentrated sulfuric acid to the solution while stirring. The molar ratio of acid to fipronil should be carefully controlled, typically starting with a 2:1 to 5:1 ratio for optimization.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain it under reflux. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice-cold water to quench the reaction.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Characterization of this compound

The structural integrity and purity of synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 205650-69-7 | [1][8] |

| Molecular Formula | C₁₂H₆Cl₂F₆N₄O₂S | [1][8][9] |

| Molecular Weight | 455.16 g/mol | [1][8][9] |

| Appearance | White to off-white solid powder | [1][8] |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxamide | [1] |

| Solubility | Low solubility in water, higher in organic solvents | [8] |

Table 1: Physicochemical Properties of this compound

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.

Experimental Protocol: HPLC-DAD Analysis

-

Standard and Sample Preparation: Prepare stock solutions of the this compound reference standard and the synthesized sample in a suitable solvent like acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution.

-

Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

-

Separation: Perform the separation on a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile and/or methanol).[11]

-

Detection: Monitor the elution at a wavelength of approximately 280 nm, where phenylpyrazole compounds exhibit strong absorbance.[12]

-

Quantification: Identify this compound by comparing the retention time with the reference standard. Quantify the purity and concentration by constructing a calibration curve from the standards.

| Parameter | Typical Conditions | Reference(s) |

| Column | Reversed-phase C18 (e.g., Phenomenex Luna, Zorbax) | [10][11] |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | [11] |

| Flow Rate | 0.2 - 1.0 mL/min | [13] |

| Column Temperature | 30 - 40 °C | [11][13] |

| Detection | UV/DAD at 220 nm or 280 nm | [10][12] |

| Retention Time (RT) | Dependent on exact conditions, relative RT to fipronil is ~0.39 | [12] |

Table 2: Typical HPLC Conditions for Fipronil Metabolite Analysis

Experimental Protocol: LC-MS/MS Analysis

-

Ionization: Utilize an electrospray ionization (ESI) source, typically in negative ion mode, which shows dominant [M-H]⁻ ions for fipronil and its impurities.[10]

-

Mass Analysis: Perform full scan analysis to determine the exact mass of the parent ion (m/z for [M-H]⁻ should be ~453.94).

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This pattern can be used for structural confirmation.

-

Data Analysis: Confirm the elemental composition from the high-resolution mass data and elucidate the structure from the fragmentation pattern.

| Parameter | Description | Reference(s) |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode | [10] |

| Parent Ion [M-H]⁻ | Expected m/z ≈ 453.9493 | [1] |

| Analysis Mode | Full Scan for mass determination; Product Ion Scan for fragmentation | [10] |

| Key Application | Structural elucidation and confirmation of identity | [10][11] |

Table 3: Key Mass Spectrometry Parameters for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structure elucidation. While specific NMR spectral data for this compound is not widely published, analysis would involve dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆) and acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting chemical shifts, coupling constants, and integration values would be used to confirm the conversion of the nitrile group to the primary amide and verify the integrity of the rest of the molecular structure. The ¹H NMR spectrum is expected to show new signals corresponding to the -CONH₂ protons.

Mechanism of Action Context

Fipronil exerts its insecticidal effect by acting as a non-competitive antagonist of the GABAA receptor.[3][14] In a normal physiological state, the neurotransmitter GABA binds to the receptor, opening a chloride ion channel and causing hyperpolarization of the neuron, which is an inhibitory effect. Fipronil binds within the channel pore, physically blocking the passage of chloride ions even when GABA is bound.[2] This inhibition of an inhibitory signal leads to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, insect paralysis and death.[2]

Crucially, studies indicate that this compound, formed by hydrolysis, does not possess the same activity at the GABA receptor.[7] The conversion of the electron-withdrawing nitrile group to the less-electronegative carboxamide group likely alters the molecule's binding affinity for the receptor channel, rendering it non-toxic via this pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. coromandel.biz [coromandel.biz]

- 8. CAS 205650-69-7: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C12H6Cl2F6N4O2S | CID 9933690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. veterinarypharmacon.com [veterinarypharmacon.com]

- 13. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

Fipronil Hydrolysis and Fipronil Amide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil, a broad-spectrum phenylpyrazole insecticide, is subject to various degradation pathways in the environment, one of which is hydrolysis. This process leads to the formation of fipronil amide (RPA 200766), a significant metabolite. Understanding the chemical transformation of fipronil to this compound is crucial for environmental fate analysis, residue monitoring, and the development of robust analytical methodologies. This technical guide provides an in-depth overview of the hydrolysis of fipronil, focusing on the chemical mechanism, reaction kinetics, and detailed experimental protocols for its study.

Chemical Transformation Pathway

The hydrolysis of fipronil to this compound is a chemical process that primarily occurs under alkaline conditions.[1][2][3] Fipronil is stable in acidic and neutral aqueous solutions.[1][2] The reaction involves the conversion of the nitrile group (-C≡N) on the pyrazole ring of the fipronil molecule into a carboxamide group (-CONH2).

The proposed mechanism for this transformation is a nucleophilic addition of a hydroxide ion (OH-) to the carbon atom of the polar nitrile bond.[1][2] This initial attack forms a hydroxyimine intermediate, which then undergoes tautomerization to yield the more stable amide product, this compound.[1][2] It has been observed that this compound is the sole product of this hydrolysis reaction.[1][2]

References

An In-depth Technical Guide to the Mechanism of Action of Fipronil and its Amide Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fipronil is a broad-spectrum phenylpyrazole insecticide that exerts its effect by disrupting the central nervous system of insects.[1] Its primary mechanism of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABAARs) and glutamate-gated chloride channels (GluCls).[1][2] This blockade prevents the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect.[3][4] Fipronil's selective toxicity towards insects is attributed to its higher binding affinity for insect GABA receptors compared to mammalian ones and its potent action on GluCls, which are absent in mammals.[1][5] In the environment and through metabolic processes, fipronil degrades into several metabolites, including fipronil amide, fipronil sulfone, fipronil sulfide, and fipronil desulfinyl.[3][6] This guide provides a detailed examination of the molecular mechanisms, quantitative toxicological data, and experimental protocols relevant to the action of fipronil and its amide derivative.

Core Mechanism of Action

Fipronil's insecticidal activity is primarily mediated through its interaction with two critical types of inhibitory neurotransmitter receptors in the insect central nervous system.

Antagonism of GABA-Gated Chloride Channels (GABAARs)

The primary target of fipronil is the GABA receptor, a ligand-gated ion channel.[7] In a normal physiological state, the binding of the neurotransmitter GABA to its receptor opens the chloride (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing an inhibitory effect.

Fipronil acts as a non-competitive antagonist or open channel blocker of the GABAAR.[8][9] It binds to a site within the chloride channel pore, distinct from the GABA binding site.[8][10] This binding event physically obstructs the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[7] The consequence is a failure of synaptic inhibition, leading to uncontrolled neuronal stimulation and toxicity.[4]

Blockade of Glutamate-Gated Chloride Channels (GluCls)

In addition to its action on GABAARs, fipronil is a potent blocker of GluCls, which are unique to invertebrates.[5][11] These channels are also inhibitory and permeable to chloride ions. The blockade of GluCls by fipronil contributes significantly to its insecticidal activity and its margin of safety in vertebrates, as these channels are not present in mammals.[5][11] Studies on cockroach neurons have identified two types of glutamate-induced chloride currents, a desensitizing and a non-desensitizing current, both of which are inhibited by fipronil, albeit with different potencies.[11]

This compound and Other Metabolites

Fipronil is metabolized in the environment and organisms into several derivatives. This compound is formed via the hydrolysis of fipronil's nitrile group.[3][12] While the primary toxic action is well-characterized for fipronil and its sulfone and desulfinyl metabolites, the specific mechanism of this compound is less detailed in the literature. However, its structural similarity to fipronil suggests a comparable mode of action, functioning as a neurotoxin by inhibiting GABA receptors.[13] Other major metabolites include fipronil sulfone (via oxidation) and fipronil desulfinyl (via photolysis), which are also known to be toxic and act on GABA receptors.[3][9] Notably, fipronil sulfone and desulfinyl can be more toxic than the parent fipronil compound.[14]

Signaling and Metabolic Pathways

The interaction of fipronil with neuronal receptors and its environmental transformation can be visualized through the following pathways.

References

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fipronil Technical Fact Sheet [npic.orst.edu]

- 5. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fipronil is a potent open channel blocker of glutamate-activated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CAS 205650-69-7: this compound | CymitQuimica [cymitquimica.com]

- 14. Toxic effects of fipronil and its metabolites on PC12 cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipronil Amide: A Toxicological Profile in the Context of Fipronil and Its Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes complex metabolic and environmental degradation, yielding a suite of transformation products with varying toxicological profiles. Among these is fipronil amide (RPA 200766), a product of hydrolysis. This technical guide provides a comprehensive overview of the toxicological profile of fipronil and its primary metabolites, with a specific focus on what is known about this compound. While extensive data exists for the parent compound and its sulfone, sulfide, and desulfinyl metabolites, specific quantitative toxicological data for this compound is notably scarce in publicly available literature. This document synthesizes the current understanding of the mechanisms of action, metabolic pathways, and toxicological endpoints of fipronil and its major derivatives to provide a comparative context for assessing this compound. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of metabolic pathways, mechanisms of action, and experimental workflows are provided to facilitate understanding.

Introduction

Metabolism of Fipronil

The biotransformation of fipronil is complex, involving oxidation, reduction, and hydrolysis. In mammals, fipronil is rapidly metabolized, with fipronil sulfone being the major metabolite found in the body.[5] The pathways are generally independent of dose, administration route, or sex.[1]

-

Oxidation: The sulfinyl group of fipronil is oxidized to form the highly persistent and toxic fipronil sulfone.[1]

-

Reduction: The sulfinyl group can also be reduced to form fipronil sulfide.[1]

-

Hydrolysis: The cyano moiety of fipronil is hydrolyzed to form this compound.[1] This process is a major degradation pathway in alkaline water.[3]

-

Photolysis: In the presence of light, fipronil can be converted to fipronil desulfinyl.[6]

Mechanism of Action

The primary mechanism of neurotoxicity for fipronil and its active metabolites is the antagonism of the γ-aminobutyric acid (GABA) receptor.[2] Fipronil blocks the GABA-gated chloride channels in the central nervous system.[7] This inhibition prevents the influx of chloride ions, leading to excessive neuronal stimulation, hyperexcitation, and ultimately, the death of the target organism.[8]

Fipronil exhibits selective toxicity, binding with a higher affinity to insect GABA receptors than to mammalian receptors.[2] However, some metabolites, such as fipronil sulfone and fipronil desulfinyl, show a reduced selectivity, making them of greater toxicological concern for non-target organisms, including mammals.[9] Fipronil desulfinyl is reported to be 9-10 times more active at the mammalian chloride channel than fipronil itself.[9] The subunit composition of the GABA-A receptor plays a crucial role in determining its sensitivity to fipronil.[10][11]

Toxicological Profile

The toxicity of fipronil and its metabolites has been evaluated in various studies. While fipronil itself is moderately toxic to mammals on an acute oral basis, some of its metabolites exhibit higher toxicity.[8][9] It is important to reiterate that specific quantitative toxicity data for this compound are not available in the reviewed literature. One report qualitatively describes it as the least toxic of fipronil's metabolites.[3]

Acute Toxicity

The acute toxicity of fipronil and its major metabolites in rats is summarized below. Fipronil is classified as moderately toxic by ingestion.[9] The photodegradation product, fipronil-desulfinyl, is significantly more toxic than the parent compound.[9]

| Compound | Species | Route | LD50 | Toxicity Category | Reference |

| Fipronil | Rat | Oral | 97 mg/kg | II (Moderately Toxic) | [9][12] |

| Rabbit | Dermal | 354 mg/kg | II (Moderately Toxic) | [12] | |

| Rat | Dermal | >2000 mg/kg | III (Slightly Toxic) | [9] | |

| Rat | Inhalation | LC50: 0.39 mg/L | II (Moderately Toxic) | [12] | |

| Fipronil Sulfone | Rat | Oral | Similar to Fipronil | - | [5] |

| Fipronil Desulfinyl | Rat (female) | Oral | 15 mg/kg | I (Highly Toxic) | [9] |

| Rat (male) | Oral | 18 mg/kg | I (Highly Toxic) | [9] | |

| This compound | - | - | Not Available | - | - |

Chronic Toxicity and Carcinogenicity

Chronic exposure to fipronil in animal studies has revealed effects on the thyroid, liver, and kidneys, as well as neurotoxicity.[5]

| Compound | Species | Study Duration | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Fipronil | Rat | 52 weeks | 0.019-0.025 mg/kg/day | 0.059-0.078 mg/kg/day | Seizures, death, altered thyroid hormones | [9] |

| Dog | 1 year | 0.2 mg/kg/day | 2.0 mg/kg/day | Clinical signs of neurotoxicity | [3][12] | |

| This compound | - | - | Not Available | Not Available | - | - |

The U.S. EPA has classified fipronil as a "Group C - possible human carcinogen" based on an increase in thyroid follicular cell tumors in rats at high doses.[3]

Neurotoxicity

The primary toxic effect of fipronil and its active metabolites is neurotoxicity.[7] Studies in rats have shown clinical signs of neurotoxicity including seizures and abnormal neurological examinations.[3] In zebrafish, fipronil exposure has been shown to impair sensory and motor systems through oxidative stress, inflammation, and apoptosis in brain tissue.[13]

| Compound | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Fipronil (Acute) | Rat | 2.5 mg/kg | 7.5 mg/kg | Decreased hindlimb splay in males | [5][9] |

| Fipronil (Subchronic) | Rat | 0.01 mg/kg/day | - | Based on a single endpoint from indirect observation | [5] |

| This compound | - | Not Available | Not Available | - | - |

Reproductive and Developmental Toxicity

Fipronil is associated with reproductive effects in rats, with a parental systemic toxicity LOEL of 2.54-2.74 mg/kg/day based on effects on the thyroid, liver, and pituitary gland.[12] Developmental toxicity studies in rats and rabbits did not show significant teratogenic effects.[3] However, in vitro studies using human neuronal precursor cells suggest that fipronil and fipronil sulfone can specifically inhibit cell migration and neuronal differentiation, indicating a potential for developmental neurotoxicity.[14] Maternal transfer of fipronil and fipronil-sulfone into eggs has been demonstrated in birds, leading to developmental abnormalities in chicks.[15]

| Compound | Species | NOAEL | LOAEL | Endpoint | Reference |

| Fipronil (Parental) | Rat | 0.25-0.27 mg/kg/day | 2.54-2.74 mg/kg/day | Systemic Toxicity (Thyroid, Liver) | [12] |

| Fipronil (Reproductive) | Rat | 2.54-2.74 mg/kg/day | >2.54-2.74 mg/kg/day | Reproductive Performance | [12] |

| Fipronil (Developmental) | Rat | 4 mg/kg/day (Maternal) | 20 mg/kg/day (Maternal) | Maternal Toxicity | [12] |

| This compound | - | Not Available | Not Available | - | - |

Genotoxicity

The genotoxic potential of fipronil has been investigated in several assays. While some mutagenicity tests have been negative, other studies have demonstrated that fipronil can induce DNA damage.[3][16] For instance, fipronil was found to be genotoxic and mutagenic to rats, inducing a high rate of chromosomal aberrations and micronuclei in bone marrow cells.[17] Another study in mice showed that a high dose of fipronil (50 mg/kg) induced DNA damage 24 hours after exposure.[16]

| Compound | Assay Type | Species | Doses Tested | Results | Reference |

| Fipronil | Chromosomal Aberrations, Micronucleus Assay | Rat | 25 and 50 mg/kg | Genotoxic and mutagenic | [17] |

| Fipronil | Comet Assay, Micronucleus Test | Mouse | 15, 25, 50 mg/kg | DNA damage at 50 mg/kg | [16][18] |

| Fipronil | Ames, in vitro cytogenetics, etc. | - | - | Negative | [3] |

| This compound | - | - | Not Available | Not Available | - |

Experimental Protocols

This section outlines the general methodologies for key toxicological experiments cited in the literature for fipronil and its metabolites.

Acute Oral Toxicity (LD50) Study

-

Test System: Wistar albino rats.

-

Methodology: Animals are divided into groups and administered single graded doses of the test substance via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Body weight is recorded at regular intervals.

-

Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is calculated using appropriate statistical methods.

-

Reference: Based on protocols described in studies like those reviewed by the EPA and NPIC.[9][12]

Genotoxicity - Micronucleus Assay

-

Test System: Bone marrow cells of rats or mice.

-

Methodology: Animals are treated with the test substance, typically via oral gavage, at various dose levels. A positive control (e.g., cyclophosphamide) and a negative control (vehicle) are included. Bone marrow is harvested at specific time points (e.g., 24, 48, 96 hours) after treatment.

-

Analysis: Bone marrow smears are prepared, stained, and scored for the presence of micronuclei in polychromatic erythrocytes.

-

Endpoint: A statistically significant increase in the frequency of micronucleated cells in treated groups compared to the control group indicates a mutagenic effect.

-

Reference: As described in studies by Girgis & Yassa (2012).[17]

Conclusion

The toxicological profile of fipronil is well-characterized, with neurotoxicity via GABA receptor antagonism being the primary mechanism of action. Its major metabolites, fipronil sulfone and fipronil desulfinyl, are of significant toxicological concern, in some cases exceeding the toxicity of the parent compound. In contrast, this compound, a product of hydrolysis, remains poorly characterized in terms of its specific toxicological properties. While qualitatively suggested to be less toxic, the absence of robust, publicly available quantitative data—such as LD50, NOAEL, and LOAEL values—represents a significant knowledge gap. For researchers and drug development professionals, it is critical to consider the complete profile of fipronil and its better-studied metabolites when evaluating exposure and risk, while acknowledging the current data limitations for this compound. Further research is warranted to definitively establish the toxicological profile of this compound to complete our understanding of fipronil's overall environmental and health impact.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. piat.org.nz [piat.org.nz]

- 4. Toxic effects of fipronil and its metabolites on PC12 cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effect of Fipronil in Male Wistar Rats: Ameliorative Effect of L-Arginine and L-Carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fipronil Technical Fact Sheet [npic.orst.edu]

- 10. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Neurotoxicity of fipronil affects sensory and motor systems in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental Neurotoxicity of Fipronil and Rotenone on a Human Neuronal In Vitro Test System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adverse effects of fipronil on avian reproduction and development: maternal transfer of fipronil to eggs in zebra finch Taeniopygia guttata and in ovo exposure in chickens Gallus domesticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxic and mutagenic effects of fipronil on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmecology.com [jmecology.com]

- 18. researchgate.net [researchgate.net]

Fipronil Amide: A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a widely utilized phenylpyrazole insecticide, undergoes transformation in the environment to form various metabolites, including fipronil amide. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound, a primary hydrolysis product of fipronil.[1][2][3][4][5][6] Understanding the behavior of this metabolite is crucial for a comprehensive environmental risk assessment of fipronil-based products. This document summarizes key physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential of this compound, supported by detailed experimental protocols and visual representations of relevant processes.

Physicochemical Properties

This compound is a chemical compound derived from the hydrolysis of fipronil.[1][2][3][5][6] It is characterized as a white to off-white solid with low solubility in water and higher solubility in organic solvents.[7] The formation of this compound is a key degradation pathway for fipronil, particularly under alkaline conditions.

| Property | Value | Reference |

| Chemical Name | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide | [8] |

| CAS Number | 205650-69-7 | [7] |

| Molecular Formula | C12H6Cl2F6N4O2S | [8] |

| Molecular Weight | 455.2 g/mol | [8] |

| Appearance | White to off-white solid | [7] |

| Water Solubility | Low | [7] |

| Organic Solvent Solubility | High | [7] |

Environmental Degradation Pathways

Fipronil degrades in the environment through several pathways, leading to the formation of various metabolites, including this compound. The primary degradation routes are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for fipronil, resulting in the formation of this compound.[1][2][3][5][6] This process is particularly significant in alkaline environments. Fipronil is stable to hydrolysis at pH 5 and 7 but degrades in alkaline conditions, with the rate of degradation increasing with pH.[1] The reaction involves the nucleophilic addition of a hydroxyl ion to the nitrile group of fipronil, which then tautomerizes to form the amide.[9]

Other Degradation Pathways of Fipronil

While hydrolysis directly forms this compound, it is important to consider the other degradation pathways of the parent compound, fipronil, to understand the complete environmental picture. These include:

-

Photolysis: Fipronil degrades in the presence of light to form fipronil-desulfinyl.[1][2][3][10] This is a major degradation pathway in water and on soil surfaces.[1][11][12][13][14]

-

Oxidation: In aerobic soils, fipronil is oxidized by soil organisms to form fipronil-sulfone.[1][2][3]

-

Reduction: Under anaerobic conditions, fipronil can be reduced to fipronil-sulfide.[2][3][5]

| Degradation Pathway | Resulting Metabolite | Environmental Conditions | Reference |

| Hydrolysis | This compound | Alkaline pH | [1][9] |

| Photolysis | Fipronil Desulfinyl | Presence of UV light | [1][10][14] |

| Oxidation | Fipronil Sulfone | Aerobic soil | [1][3] |

| Reduction | Fipronil Sulfide | Anaerobic conditions | [3][5] |

Mobility and Transport

The mobility of fipronil and its metabolites in the environment is largely governed by their sorption to soil and sediment particles.

Soil Sorption and Mobility

Fipronil generally exhibits intermediate mobility in soil.[15] Its sorption to soil is influenced by the organic matter content, with higher organic matter leading to increased sorption and reduced mobility.[15][16][17] Studies have shown that a significant portion of applied fipronil remains in the upper soil layers.[18] While specific studies on the mobility of this compound are limited, its formation from the less mobile parent compound suggests it may also have limited mobility. However, further research is needed to fully characterize its transport potential.

| Compound | Soil Sorption Coefficient (Koc) | Mobility Potential | Reference |

| Fipronil | 825 ± 214 (average) | Intermediate | [1] |

| Fipronil-sulfide | 3946 ± 2165 | Low | [1] |

| Fipronil-desulfinyl | 2010 ± 1370 | Low | [1] |

Bioaccumulation and Ecotoxicity

Fipronil and its metabolites have the potential to bioaccumulate in organisms and exert toxic effects on non-target species.

Bioaccumulation

Fipronil is considered a lipophilic insecticide, suggesting a potential for bioaccumulation.[2] Studies have shown that fipronil can bioaccumulate in organisms such as E. coli and fish.[19][20] The primary metabolites found in fish are fipronil-sulfone and fipronil-sulfide.[1] While fipronil can be eliminated from fish after transfer to clean water, the persistence of its metabolites is a concern.[1][21] The bioaccumulation potential of this compound itself has not been extensively studied and warrants further investigation.

Ecotoxicity

Fipronil and its degradation products are toxic to a wide range of non-target organisms, including insects, aquatic invertebrates, and some vertebrates.[6][22][23] Fipronil-sulfone and fipronil-desulfinyl have been shown to be more toxic to freshwater invertebrates than the parent compound.[1] this compound is generally considered to be less toxic than fipronil and its other major metabolites.[2]

Experimental Protocols

Sample Extraction and Cleanup for Fipronil and its Metabolites

This protocol describes a general method for the extraction and cleanup of fipronil and its metabolites, including this compound, from environmental samples such as soil and water.

Materials:

-

Environmental sample (soil or water)

-

Organic solvents (e.g., acetonitrile, ethyl acetate, methanol, toluene)[24][25]

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

-

Gas chromatograph with electron capture detector (GC-ECD) or mass spectrometer (GC-MS), or Liquid chromatograph with tandem mass spectrometry (LC-MS/MS)[24][27][28]

Procedure:

-

Extraction:

-

For water samples, residues can be extracted using a non-polar solvent like toluene.[25] A trace enrichment of more polar metabolites can be achieved by passing the aqueous phase through a C18 SPE cartridge.[25]

-

For soil samples, a representative sample is mixed with an organic solvent (e.g., methanol or ethyl acetate).[24] The mixture is then vigorously shaken or vortexed to extract the analytes.[24]

-

-

Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.[24]

-

Supernatant Collection: The supernatant containing the extracted analytes is carefully collected.[24]

-

Cleanup (Solid Phase Extraction - SPE):

-

The SPE cartridge is conditioned with an appropriate solvent (e.g., methanol followed by water).[26]

-

The collected supernatant is loaded onto the conditioned SPE cartridge.

-

The cartridge is washed with a weak solvent to remove interferences.

-

The analytes of interest, including this compound, are eluted from the cartridge with a stronger organic solvent.[25]

-

-

Concentration: The eluate is concentrated to a small volume using a rotary evaporator or a stream of nitrogen.[24][25]

-

Analysis: The concentrated extract is analyzed using GC-ECD, GC-MS, or LC-MS/MS for the quantification of fipronil and its metabolites.[24][27][28]

Conclusion

This compound is a significant hydrolysis product of the insecticide fipronil, formed primarily under alkaline conditions. While it is generally considered less toxic than its parent compound and other major metabolites, its presence in the environment is an important aspect of the overall environmental fate of fipronil. This guide has summarized the current understanding of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of this compound. The provided experimental protocols offer a foundation for the analysis of this compound in environmental matrices. Further research is warranted to fully elucidate the environmental behavior and potential long-term impacts of this compound.

References

- 1. Fipronil Technical Fact Sheet [npic.orst.edu]

- 2. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 205650-69-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C12H6Cl2F6N4O2S | CID 9933690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Sorption and desorption of fipronil in midwestern soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 18. Fipronil mobility and transformation in undisturbed soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioaccumulation, biotransformation and toxic effect of fipronil in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijasrm.com [ijasrm.com]

- 25. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 26. scispace.com [scispace.com]

- 27. Determination of fipronil and its metabolites in environmental water samples by meltblown nonwoven fabric-based solid-phase extraction combined with gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. caltestlabs.com [caltestlabs.com]

A Technical Deep Dive into the Biodegradation Pathways of Fipronil Amide

For Researchers, Scientists, and Drug Development Professionals

Fipronil, a broad-spectrum phenylpyrazole insecticide, has been instrumental in pest management across agricultural and veterinary sectors. However, its persistence in the environment and the potential toxicity of its metabolites necessitate a thorough understanding of its degradation pathways. This technical guide provides an in-depth exploration of the microbial-mediated biodegradation of fipronil, with a specific focus on the formation and subsequent transformation of its amide metabolite. The document outlines key microbial players, enzymatic mechanisms, and detailed experimental protocols for the analysis of fipronil and its degradation products.

Overview of Fipronil Biodegradation

Fipronil can be transformed in the environment through both abiotic and biotic processes. Biotic degradation, primarily driven by microorganisms, is a critical route for the detoxification of fipronil-contaminated soil and water. The primary metabolic reactions involved are oxidation, reduction, hydrolysis, and photolysis, leading to the formation of several key metabolites, including fipronil sulfone, fipronil sulfide, fipronil desulfinyl, and fipronil amide.[1][2][3]

This compound , the focus of this guide, is primarily formed through the hydrolysis of the nitrile group of the parent fipronil molecule.[1][2][3] While some of fipronil's other metabolites exhibit equal or greater toxicity than the parent compound, this compound is generally considered to be a less toxic product.[4]

A variety of microorganisms have been identified for their capacity to degrade fipronil, including bacteria from the genera Bacillus, Pseudomonas, Rhodococcus, and Stenotrophomonas, as well as fungi like Aspergillus and Phanerochaete.[1][2][5] These microorganisms possess diverse enzymatic systems that enable them to utilize fipronil as a source of carbon and energy.

Key Biodegradation Pathways of Fipronil

The biodegradation of fipronil is a multi-step process involving the formation of several key intermediates. The specific pathway can vary depending on the microbial species and environmental conditions (e.g., aerobic vs. anaerobic).

Formation of Major Metabolites

-

Fipronil Sulfide: Formed via the reduction of the sulfoxide group of fipronil, often under anaerobic conditions.[2]

-

Fipronil Sulfone: Results from the oxidation of the sulfoxide group of fipronil, a common transformation under aerobic conditions.[2]

-

Fipronil Desulfinyl: Produced through the photolytic degradation of fipronil, involving the removal of the trifluoromethylsulfinyl group.

-

This compound: Generated by the hydrolysis of the nitrile group of fipronil.[1][2]

The following diagram illustrates the primary transformation pathways of fipronil leading to its major metabolites.

Microbial-Specific Degradation Pathways

Different microorganisms exhibit distinct pathways for fipronil degradation. Understanding these specific pathways is crucial for developing targeted bioremediation strategies.

Stenotrophomonas acidaminiphila has been shown to degrade fipronil into fipronil sulfone, fipronil sulfide, and this compound through oxidation, reduction, and hydrolysis, respectively.[1][6]

Various Bacillus species are known to degrade fipronil. For instance, Bacillus megaterium can metabolize fipronil through both oxidation and reduction pathways.[2]

Quantitative Data on Fipronil Biodegradation

The efficiency of fipronil biodegradation varies among different microbial species and is influenced by environmental conditions. The following tables summarize quantitative data from various studies.

| Microorganism | Initial Fipronil Conc. (mg/L) | Degradation (%) | Time (days) | Reference |

| Pseudomonas sp. | 100 | 85.97 | - | [2] |

| Rhodococcus sp. | 100 | 83.64 | - | [2] |

| Stenotrophomonas acidaminiphila | 25 | 86.14 | 14 | [2] |

| Bacillus sp. strain FA3 | 50 | ~77 | 15 | [2] |

| Bacillus sp. strain FA4 | 50 | 75 | - | [2] |

| Bacillus amyloliquefaciens | 10 | 93 | 5 | [2] |

| Streptomyces rochei AJAG7 | 500 | - | 6 (in MSM) | [2] |

| Kinetic Parameter | Bacillus sp. FA3 | Bacillus sp. FA4 |

| k (day⁻¹) | 0.0891 | 0.0861 |

| t₁/₂ (days) | 7.7 | 8.04 |

| R² | 0.921 | 0.970 |

| Ks (mg/L) | 65.096 | 12.08 |

| Reference | [2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of fipronil biodegradation.

Microbial Enrichment and Isolation

Objective: To isolate fipronil-degrading microorganisms from contaminated soil.

Protocol:

-

Collect soil samples from a fipronil-contaminated site.

-

Prepare a Mineral Salt Medium (MSM) with the following composition per liter of distilled water: 9 g Na₂HPO₄, 1.5 g KH₂PO₄, 1 g NH₄Cl, 0.2 g MgSO₄·7H₂O, 1.2 mg Fe(III) [NH₄] citrate, 20 mg CaCl₂, 0.5 g NaHCO₃, and 1 mL of a trace element solution.[2]

-

Add fipronil to the MSM as the sole carbon source at a concentration of 50 mg/L.

-

Inoculate 5 g of the soil sample into 45 mL of the fipronil-supplemented MSM in a 250 mL Erlenmeyer flask.

-

Incubate the flask on a rotary shaker at 120 rpm and 28±2 °C for 2 weeks.

-

After the enrichment period, perform serial dilutions and plate on MSM agar plates containing fipronil to isolate individual colonies.

-

Subculture morphologically distinct colonies to obtain pure cultures.

Biodegradation Assay in Liquid Culture

Objective: To quantify the degradation of fipronil by isolated microbial strains.

Protocol:

-

Prepare a 100 mL flask containing 40 mL of sterile MSM.

-

Inoculate the flask with 2 mL of an actively growing culture of the isolated strain.

-

Spike the culture with fipronil to a final concentration of 50 mg/L.

-

Incubate the flask at 28±2 °C with shaking at 100 rpm for a specified period (e.g., 7-15 days).

-

At regular intervals, withdraw samples for analysis.

-

Centrifuge the samples at 5000 rpm for 15 minutes to separate the biomass.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., dichloromethane or hexane).[1][2]

-

Analyze the organic extract for residual fipronil and its metabolites using HPLC or GC-MS.

Analytical Methods

Objective: To quantify fipronil and its metabolites.

Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

-

Flow Rate: 1 mL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Detection Wavelength: 280 nm.[7]

-

Column Temperature: Ambient or controlled at 40°C.[7]

Objective: To identify and confirm the structure of fipronil metabolites.

Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: Rtx-5 capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

-

Injector Temperature: 260 °C.[10]

-

Oven Temperature Program: 100 °C (hold for 1 min), ramp at 15 °C/min to 230 °C, ramp at 2 °C/min to 256 °C (hold for 2 min), and ramp at 20 °C/min to 280 °C (hold for 10 min).[10]

-

MS Detector: Operated in scan or selected ion monitoring (SIM) mode.

Enzyme Assays

The biodegradation of fipronil is mediated by various enzymes, with cytochrome P450 monooxygenases and esterases playing key roles.[11]

Objective: To determine the involvement of CYP enzymes in fipronil metabolism.

Protocol:

-

Prepare a liver S9 fraction from a relevant organism (e.g., fish liver) as the enzyme source.[12]

-

The incubation mixture (500 µL) should contain: 50 µL of liver S9, 437 µL of 150 mM PBS (pH 7.4) with 50 mM sucrose, 3 µL of fipronil in DMSO, and 10 µL of 50 mM NADPH to initiate the reaction.[12]

-

To test for inhibition, add a known CYP inhibitor (e.g., 1-aminobenzotriazole) to a parallel reaction.

-

Incubate at 25 °C with continuous shaking.

-

Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Analyze the samples for fipronil and its metabolites by HPLC or LC-MS/MS. A significant decrease in metabolite formation in the presence of the inhibitor indicates CYP involvement.

Conclusion

The biodegradation of fipronil, particularly the formation of this compound, is a complex process involving a diverse array of microorganisms and enzymatic pathways. This guide has provided a comprehensive overview of the current understanding of these pathways, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for further investigation into the environmental fate of fipronil and for the development of effective bioremediation strategies. The provided methodologies offer a solid foundation for conducting reproducible and robust studies in this critical area of environmental science. Further research focusing on the specific enzymes and genes involved in the degradation of this compound will be instrumental in advancing our ability to mitigate the environmental impact of this widely used insecticide.

References

- 1. Omics-centric evidences of fipronil biodegradation by Rhodococcus sp. FIP_B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brjac.com.br [brjac.com.br]

- 11. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Cytochrome P450 Isozymes Involved in Enantioselective Metabolism of Fipronil in Fish Liver: In Vitro Metabolic Kinetics and Molecular Modeling | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Fipronil amide solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fipronil amide (RPA 200766), a primary metabolite of the broad-spectrum insecticide fipronil. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document also presents detailed solubility information for the parent compound, fipronil, to provide a relevant comparative context. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of compounds like this compound.

This compound: An Overview

Quantitative Solubility Data

As noted, specific quantitative solubility data for this compound remains largely unpublished. However, extensive data is available for the parent compound, fipronil, which can offer valuable insights for researchers.

Fipronil Solubility Data

The following table summarizes the known solubility of fipronil in various solvents at 20°C.

| Solvent | Solubility | Temperature (°C) |

| Water (pH 5) | 1.9 mg/L | 20 |

| Water (pH 7) | 3.78 mg/L | 20 |

| Water (pH 9) | 2.4 mg/L | 20 |

| Water (distilled) | 1.9 mg/L | 20 |

| Acetone | 545.9 g/L | 20 |

| Dichloromethane | 22.3 g/L | 20 |

| Hexane | 0.028 g/L | 20 |

| Toluene | 3.0 g/L | 20 |

| Methanol | Slightly Soluble | Not Specified |

| DMSO | Slightly Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized, comprehensive protocol for determining the solubility of a compound such as this compound. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment

-

Analyte: this compound (or compound of interest)

-

Solvents: A range of relevant organic and aqueous solvents (e.g., water, acetone, acetonitrile, methanol, dichloromethane, hexane, toluene)

-

Glassware: Volumetric flasks, analytical balance, spatulas, vials with screw caps

-

Temperature Control: Shaking incubator or water bath with precise temperature control

-

Mixing: Vortex mixer, magnetic stirrer, and stir bars

-

Separation: Centrifuge, syringe filters (e.g., 0.22 µm PTFE)

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) system

-

Reagents: High-purity standards of the analyte

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 20°C, 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The mixture should be continuously agitated.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC or GC/MS method. The choice of method will depend on the physicochemical properties of the analyte and the solvent.

-

The analytical method should be capable of accurately quantifying the concentration of the dissolved this compound.

-

-

Data Analysis:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample.

-

The determined concentration represents the solubility of this compound in that specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. CAS 205650-69-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (Ref: RPA 200766) [sitem.herts.ac.uk]

- 3. This compound (Ref: RPA 200766) [vuh-la-sitem03.herts.ac.uk]

- 4. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. coromandel.biz [coromandel.biz]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 8. Fipronil Technical Fact Sheet [npic.orst.edu]

- 9. ej-chem.org [ej-chem.org]

An In-depth Technical Guide on the Photodegradation of Fipronil and the Formation of Fipronil Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, is subject to environmental degradation through various pathways, including photodegradation and hydrolysis. This technical guide provides a comprehensive overview of the photochemical breakdown of fipronil, with a specific focus on the conditions leading to the formation of its degradants, including fipronil amide. While photodegradation primarily yields fipronil desulfinyl and fipronil sulfone, this compound is predominantly a product of hydrolysis. However, environmental conditions that favor photolysis, such as aqueous environments, can also facilitate hydrolysis. This document details the mechanisms of these degradation pathways, presents quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and discusses the known toxicological implications of the resulting products.

Introduction

Fipronil is a widely used insecticide valued for its efficacy against a broad range of pests.[1] Its environmental persistence and the toxicity of its degradation products are, however, matters of significant concern.[2] Upon release into the environment, fipronil can undergo transformation through several processes, including oxidation, reduction, hydrolysis, and photolysis, leading to the formation of various metabolites such as fipronil sulfone, fipronil sulfide, this compound, and fipronil desulfinyl.[3][4] Understanding the dynamics of fipronil's degradation is crucial for assessing its environmental impact and ensuring the safety of its use. This guide focuses on the photodegradation of fipronil and the formation of one of its key hydrolysis products, this compound.

Photodegradation and Hydrolysis Pathways of Fipronil

The degradation of fipronil in the environment is a complex process influenced by factors such as sunlight, water, and pH.

Photodegradation: Exposure to sunlight, particularly UV radiation, is a primary driver of fipronil degradation. The main photodegradation pathway involves the conversion of fipronil to fipronil desulfinyl.[5][6] This process occurs through a novel photoextrusion reaction of the trifluoromethylsulfinyl moiety.[6] Another significant photoproduct is fipronil sulfone, formed through oxidation.[7] Studies have shown that photodegradation can also lead to the cleavage of the pyrazole ring, resulting in the formation of aniline derivatives.[8]

Hydrolysis and the Formation of this compound: this compound is primarily formed through the hydrolysis of the nitrile group (-CN) on the fipronil molecule.[9] While not a direct photoproduct, hydrolysis can occur concurrently with photodegradation, especially in aqueous environments where fipronil is exposed to sunlight. The rate of hydrolysis is significantly influenced by pH, with faster degradation observed under alkaline conditions.[10]

Quantitative Data on Fipronil Degradation

The rate of fipronil degradation is dependent on various environmental factors. The following tables summarize key quantitative data from cited studies.

Table 1: Half-life of Fipronil under Different Conditions

| Condition | Matrix | Half-life (t½) | Reference |

| Sunlight | Clay Loam Soil | 4.02 days (initial phase), 8.38 days (second phase) | [1] |

| Sunlight | Sandy Clay Loam Soil | 5.71 days (initial phase), 23.88 days (second phase) | [1] |

| UV light (laboratory) | Clay Loam Soil | 3.77 days | [1] |

| UV light (laboratory) | Sandy Clay Loam Soil | 5.37 days | [1] |

| pH 7 | Paddy Water | 88 days | [10] |

| pH 10 | Paddy Water | 13 days | [10] |

| Aquatic System (Photodegradation) | Water | 3-8 days | [11] |

Table 2: Formation of Major Fipronil Degradation Products

| Degradation Product | Formation Pathway | Typical Yield/Observation | Reference |

| Fipronil Desulfinyl | Photodegradation | Major photoproduct | [5][6] |

| Fipronil Sulfone | Oxidation (can be photo-induced) | Major metabolite in organisms and a photoproduct | [4][7] |

| This compound | Hydrolysis | Major hydrolysis product, detected in environmental water samples | [9][12] |

| Aniline Derivatives | Photodegradation | Minor photoproducts resulting from pyrazole ring cleavage | [8] |

Experimental Protocols

This section outlines a synthesized methodology for studying the photodegradation of fipronil in an aqueous solution, based on protocols described in the scientific literature.

Preparation of Fipronil Solution

-

Stock Solution: Prepare a stock solution of fipronil (e.g., 1000 mg/L) in a suitable organic solvent such as acetonitrile or methanol.

-

Working Solution: Dilute the stock solution with purified water (e.g., Milli-Q) to the desired experimental concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to avoid significant effects on the reaction.

Photodegradation Experiment

-

Reaction Vessel: Use quartz tubes or a photoreactor with a quartz immersion well to allow for the transmission of UV light.

-

Light Source: Irradiate the fipronil solution using a UV lamp with a specific wavelength (e.g., 254 nm or 300 nm) or a solar simulator.[2][6] The intensity of the light source should be measured using a radiometer.

-

Experimental Conditions: Maintain a constant temperature throughout the experiment using a water bath. The pH of the solution can be adjusted using appropriate buffers to study its effect on degradation.

-

Sampling: Withdraw aliquots of the solution at predetermined time intervals.

-

Sample Preparation for Analysis: For analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), the aqueous samples may require extraction. A common method is liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.[13][14] The extracted samples are then concentrated and reconstituted in a suitable solvent for injection into the analytical instrument.

Analytical Methodology

-

Instrumentation: Utilize GC-MS or HPLC with a suitable detector for the separation and quantification of fipronil and its degradation products.

-

GC-MS: A capillary column such as an HP-1701 or Rtx-5 is commonly used.[6] The mass spectrometer is operated in electron ionization (EI) mode, and selective ion monitoring (SIM) can be used for enhanced sensitivity and specificity.

-

HPLC: A C18 reversed-phase column is typically employed. The mobile phase can be a gradient of acetonitrile and water. Detection can be achieved using a UV detector or a mass spectrometer (LC-MS/MS).

-

-

Quantification: Create a calibration curve using standard solutions of fipronil and its known degradation products (this compound, fipronil desulfinyl, fipronil sulfone) to quantify their concentrations in the experimental samples.

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of fipronil.

Caption: Primary degradation pathways of fipronil.

Caption: Experimental workflow for fipronil photodegradation studies.

Toxicological Significance of Degradation Products

The degradation products of fipronil are not benign and can exhibit significant toxicity, sometimes greater than the parent compound.

-

Mechanism of Action: Fipronil and its major neurotoxic metabolites, fipronil sulfone and fipronil desulfinyl, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system.[5][12] This blockade prevents the influx of chloride ions, leading to neuronal hyperexcitation and the insecticidal effect.[9]

-

Toxicity of Metabolites:

-

Fipronil Sulfone: This metabolite is generally more toxic than fipronil and is a major product of metabolism in organisms.[15][16] It is a potent blocker of both insect and mammalian GABA receptors, although it retains some selectivity for insect receptors.[17] Studies have shown that fipronil sulfone can induce higher cytotoxicity than fipronil in cell lines, potentially through the induction of oxidative stress.[15]

-

Fipronil Desulfinyl: This primary photoproduct is also highly neurotoxic.[5] It is a potent blocker of the GABA-gated chloride channel and can be as, or even more, toxic than fipronil itself.[18][19]

-

This compound: While this compound is generally considered less toxic than fipronil and its other major metabolites, its presence in the environment still contributes to the overall chemical burden.[4]

-

No specific complex signaling pathways beyond the direct interaction with GABA receptors have been extensively characterized for fipronil's degradation products. The primary toxicological concern remains their potent neurotoxicity.

Conclusion

The photodegradation of fipronil is a critical process influencing its environmental fate and the formation of toxicologically relevant byproducts. While fipronil desulfinyl and fipronil sulfone are the principal products of photolysis and oxidation, this compound is formed through hydrolysis, a process that can occur in concert with photodegradation in aqueous environments. The continued study of these degradation pathways and the toxicity of the resulting compounds is essential for a comprehensive risk assessment of fipronil use. The experimental and analytical protocols outlined in this guide provide a framework for researchers to conduct further investigations into the environmental behavior of this important insecticide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of pH on the degradation of imidacloprid and fipronil in paddy water [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fipronil sulfone induced higher cytotoxicity than fipronil in SH-SY5Y cells: Protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fipronil Technical Fact Sheet [npic.orst.edu]

- 17. Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct (1998) | Dominik Hainzl | 364 Citations [scispace.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Fipronil Amide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of Fipronil amide, a significant metabolite of the broad-spectrum insecticide Fipronil. The following sections detail various analytical techniques, including chromatographic and immunological methods, complete with experimental protocols and performance data.

Introduction to Fipronil and its Metabolites

Fipronil is a phenylpyrazole insecticide that sees wide application in both agricultural and residential settings.[1][2] Its use has raised concerns regarding environmental contamination and potential risks to human health, necessitating robust analytical methods for monitoring its presence and that of its metabolites in various matrices.[2][3] Fipronil degrades into several toxic metabolites, including Fipronil sulfone, Fipronil sulfide, Fipronil desulfinyl, and this compound.[4] These metabolites can persist in the environment and may be found in crops, animal products, water, and bodily fluids.[2][3] This document focuses on the analytical methodologies for the detection of this compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent techniques for the analysis of Fipronil and its metabolites due to their high sensitivity and specificity.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of this compound in diverse and complex matrices.[5]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.[6][7][8]

Experimental Protocol (Adapted from vegetable and aquatic product analysis): [6][7]

-

Homogenization: Weigh 5 g of the homogenized sample (e.g., vegetable, fish tissue) into a 50 mL centrifuge tube. For liquid samples, an equivalent volume may be used.

-

Extraction: Add 10 mL of acetonitrile (and for some matrices, water and ceramic homogenizers).[8] Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g NaCl).[9]

-

Vortex and Centrifuge: Cap the tube and vortex vigorously for 1 minute. Centrifuge at a designated speed (e.g., 10,000 rpm) for 5 minutes.[7]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a 15 mL dSPE tube containing a mixture of adsorbents such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB).[7][8] The specific composition can be optimized based on the matrix.

-

Vortex and Centrifuge: Vortex for 1-2 minutes and then centrifuge for 5 minutes.[7]

-

Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Instrumentation and Conditions (Example): [1][5]

-

LC System: Agilent 1100 HPLC or equivalent.[1]

-

Column: Phenomenex Luna C18 (50 × 3 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: A gradient of water with ammonium formate and methanol.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Mass Spectrometer: Sciex 3000 triple quadrupole mass spectrometer or equivalent.[1]

-